(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
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Overview
Description
(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound that features a combination of imidazole, pyran, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine under basic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol to form the thioether linkage.
Pyran Ring Construction: The pyran ring is typically formed through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.
Acrylate Formation: The final step involves the esterification of the pyran derivative with 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyran ring, converting them to alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the pyran ring.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties. The compound’s ability to interact with various biological targets makes it a candidate for drug development.
Industry
In industry, the compound’s unique structural features make it useful in the development of new materials, such as polymers and coatings. Its reactivity can be harnessed to create materials with specific properties, such as increased durability or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)propanoate: Similar structure but with a propanoate group instead of an acrylate.
(E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)butanoate: Similar structure but with a butanoate group.
Uniqueness
The unique combination of the imidazole, pyran, and benzodioxole moieties in (E)-6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate provides it with distinct chemical and biological properties
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-22-7-6-21-20(22)29-11-14-9-15(23)18(10-25-14)28-19(24)5-3-13-2-4-16-17(8-13)27-12-26-16/h2-10H,11-12H2,1H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUWHGJLGWSUGI-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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